molecular formula C13H10N4O3 B11979621 N'-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide

N'-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide

Cat. No.: B11979621
M. Wt: 270.24 g/mol
InChI Key: NTDFFDPMTKZRJZ-OQLLNIDSSA-N
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Description

N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a nitro group on the benzylidene moiety and a pyridine ring attached to the carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide involves its interaction with biological targets through the formation of coordination complexes. The nitro group and the pyridine ring play crucial roles in binding to metal ions and other biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Nitrobenzylidene)-2-pyridinecarbohydrazide
  • N’-(3-Methoxybenzylidene)-2-pyridinecarbohydrazide
  • N’-(3-Chlorobenzylidene)-2-pyridinecarbohydrazide

Uniqueness

N’-(3-Nitrobenzylidene)-2-pyridinecarbohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in forming coordination complexes and in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H10N4O3/c18-13(12-6-1-2-7-14-12)16-15-9-10-4-3-5-11(8-10)17(19)20/h1-9H,(H,16,18)/b15-9+

InChI Key

NTDFFDPMTKZRJZ-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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